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Compound of Interest

Compound Name: H-Lys(Fmoc)-OH

Cat. No.: B613354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Nε-

(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critical building block in solid-

phase peptide synthesis. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental

protocols for data acquisition. This information is essential for the verification of material quality,

monitoring of reaction progress, and characterization of final peptide products in drug discovery

and development.

Spectroscopic Data Summary
The quantitative spectroscopic data for H-Lys(Fmoc)-OH are summarized in the tables below.

It is important to note that while direct spectral data for H-Lys(Fmoc)-OH can be limited in

publicly accessible databases, the presented data is a compilation of information from supplier

technical sheets, closely related analogues, and established spectroscopic principles for

protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for H-Lys(Fmoc)-OH
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Proton
Estimated Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

α-H ~3.5 - 4.0 dd ~8.5, 4.5

β-H₂ ~1.7 - 1.9 m

γ-H₂ ~1.4 - 1.6 m

δ-H₂ ~1.3 - 1.5 m

ε-H₂ ~3.1 - 3.3 q ~6.5

Fmoc-H (aromatic) 7.2 - 7.8 m

Fmoc-CH ~4.2 t ~6.8

Fmoc-CH₂ ~4.3 - 4.5 d ~6.8

Note: Data is estimated based on spectra of related compounds such as Poly(Nε-Fmoc-l-

Lysine) and Nε-Fmoc-l-Lysine NCA. The exact chemical shifts can vary depending on the

solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for H-Lys(Fmoc)-OH
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Carbon Estimated Chemical Shift (δ, ppm)

C=O (carboxyl) ~175

Cα ~55

Cβ ~30

Cγ ~22

Cδ ~31

Cε ~40

Fmoc C=O ~156

Fmoc CH ~47

Fmoc CH₂ ~67

Fmoc C (aromatic) ~120, 125, 127, 128, 141, 144

Note: Data is estimated based on known chemical shifts for Fmoc-protected amino acids and

data for the closely related compound Fmoc-Lys(Boc)-OH. The chemical shifts of the lysine

side chain are approximations.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for H-Lys(Fmoc)-OH
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Functional Group Vibrational Mode
Estimated Wavenumber

(cm⁻¹)

O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)

N-H (Amine/Amide) Stretching 3300 - 3500

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 2960

C=O (Carboxylic Acid) Stretching 1700 - 1730

C=O (Urethane, Fmoc) Stretching ~1706

Amide II (N-H bend) Bending 1510 - 1550

C=C (Aromatic) Stretching 1450 - 1600

C-H (Aromatic) Bending (out-of-plane) ~741, 763

Note: Data is based on characteristic absorption frequencies for the functional groups present

and spectral data from Poly(Nε-Fmoc-l-Lysine).[1]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for H-Lys(Fmoc)-OH

Parameter Value

Molecular Formula C₂₁H₂₄N₂O₄

Molecular Weight 368.43 g/mol

Monoisotopic Mass 368.1736 Da

Commonly Observed Ions (ESI+) [M+H]⁺ = 369.1809, [M+Na]⁺ = 391.1628

Note: The molecular weight and formula are well-established for this compound.[2][3] Observed

ions are predicted based on electrospray ionization in positive mode.
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Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

purity assessment.

Materials:

H-Lys(Fmoc)-OH sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of H-Lys(Fmoc)-OH and dissolve it in approximately 0.6-0.7 mL

of the chosen deuterated solvent in a clean, dry vial.

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.
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Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30 or similar

Spectral width: ~12-16 ppm

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1-5 seconds

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30 or similar

Spectral width: ~200-250 ppm

Number of scans: 1024-4096 or more (due to the low natural abundance of ¹³C)

Relaxation delay (d1): 2-5 seconds

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).
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Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in H-Lys(Fmoc)-OH.

Materials:

H-Lys(Fmoc)-OH sample (solid)

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid H-Lys(Fmoc)-OH powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum.

Typical parameters:

Spectral range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing and Analysis:

The software will automatically perform the background subtraction.

Identify and label the major absorption peaks in the spectrum.

Correlate the observed peaks with known vibrational frequencies of functional groups

(e.g., C=O, N-H, C-H, aromatic C=C).[4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the isotopic

distribution and fragmentation of H-Lys(Fmoc)-OH.

Materials:

H-Lys(Fmoc)-OH sample

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization

(ESI) source

HPLC-grade solvent system (e.g., acetonitrile/water with 0.1% formic acid)

Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure:

Sample Preparation:

Prepare a dilute solution of H-Lys(Fmoc)-OH (e.g., 1-10 µg/mL) in the mobile phase

solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrument Setup and Calibration:
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Calibrate the mass spectrometer according to the manufacturer's instructions to ensure

high mass accuracy.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow,

and temperature) to optimal values for ionizing small molecules.

Data Acquisition:

Introduce the sample into the ESI source via direct infusion using a syringe pump or by

injection through an LC system.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-

1000).

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

[M+H]⁺ ion for collision-induced dissociation (CID).

Data Analysis:

Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and

other adducts (e.g., [M+Na]⁺).

Compare the observed accurate mass with the theoretical mass to confirm the elemental

composition.

If MS/MS was performed, analyze the fragment ion spectrum to gain structural

information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical entity such as H-Lys(Fmoc)-OH.
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General Workflow for Spectroscopic Analysis of H-Lys(Fmoc)-OH
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Caption: Workflow for the spectroscopic characterization of H-Lys(Fmoc)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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